molecular formula C20H23NO3S B2721434 1'-(Benzylsulfonyl)spiro[chroman-2,4'-piperidine] CAS No. 1421491-51-1

1'-(Benzylsulfonyl)spiro[chroman-2,4'-piperidine]

Cat. No.: B2721434
CAS No.: 1421491-51-1
M. Wt: 357.47
InChI Key: WHIOHNAJINSWAU-UHFFFAOYSA-N
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Description

1’-(Benzylsulfonyl)spiro[chroman-2,4’-piperidine] is a versatile chemical compound with a unique structure that has garnered significant interest in scientific research. This compound features a spiro linkage, connecting a chroman and a piperidine ring, with a benzylsulfonyl group attached. Its distinctive structure allows for various applications, ranging from drug discovery to the synthesis of novel materials.

Scientific Research Applications

1’-(Benzylsulfonyl)spiro[chroman-2,4’-piperidine] has a wide range of scientific research applications, including:

    Chemistry: It serves as a building block for the synthesis of complex molecules and materials.

    Biology: The compound is used in the study of biological processes and interactions due to its unique structure.

    Medicine: It has potential therapeutic applications, including as a lead compound for drug discovery and development.

    Industry: The compound is utilized in the production of specialty chemicals and materials with specific properties.

Preparation Methods

The synthesis of 1’-(Benzylsulfonyl)spiro[chroman-2,4’-piperidine] typically involves a multi-step process. One common synthetic route includes the following steps:

    Formation of the Chroman Ring: The chroman ring can be synthesized through the cyclization of appropriate precursors, such as 2-hydroxyacetophenone and an aldehyde, under acidic conditions.

    Spiro Linkage Formation: The spiro linkage is formed by reacting the chroman derivative with a piperidine derivative. This step often involves a condensation reaction, where the two components are joined together.

    Introduction of the Benzylsulfonyl Group:

Industrial production methods for this compound may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity.

Chemical Reactions Analysis

1’-(Benzylsulfonyl)spiro[chroman-2,4’-piperidine] undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, potentially converting the sulfonyl group to a sulfide.

    Substitution: The benzylsulfonyl group can be substituted with other functional groups through nucleophilic substitution reactions.

The major products formed from these reactions depend on the specific conditions and reagents used.

Comparison with Similar Compounds

1’-(Benzylsulfonyl)spiro[chroman-2,4’-piperidine] can be compared with other spiro compounds, such as:

    Spiro[chromane-2,4’-piperidine]-4(3H)-one: This compound shares a similar spiro linkage but lacks the benzylsulfonyl group, which may affect its reactivity and applications.

    Spiro[indoline-3,4’-piperidine]: Another spiro compound with different ring structures, leading to distinct chemical and biological properties.

The uniqueness of 1’-(Benzylsulfonyl)spiro[chroman-2,4’-piperidine] lies in its specific combination of functional groups and structural features, which contribute to its diverse applications and potential in scientific research.

Properties

IUPAC Name

1'-benzylsulfonylspiro[3,4-dihydrochromene-2,4'-piperidine]
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23NO3S/c22-25(23,16-17-6-2-1-3-7-17)21-14-12-20(13-15-21)11-10-18-8-4-5-9-19(18)24-20/h1-9H,10-16H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WHIOHNAJINSWAU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(CCN(CC2)S(=O)(=O)CC3=CC=CC=C3)OC4=CC=CC=C41
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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